molecular formula C17H19ClN4O2 B7593664 N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methylpyrazol-1-yl)propanamide

N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methylpyrazol-1-yl)propanamide

Cat. No. B7593664
M. Wt: 346.8 g/mol
InChI Key: GLFXFIMSPBIMFF-UHFFFAOYSA-N
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Description

N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methylpyrazol-1-yl)propanamide, also known as CPP-115, is a chemical compound that belongs to the class of gamma-aminobutyric acid (GABA) analogs. It is a potent and selective inhibitor of the enzyme called GABA aminotransferase (GABA-AT), which is responsible for the degradation of GABA, an important neurotransmitter in the brain. By inhibiting GABA-AT, CPP-115 increases the concentration of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic effects in various neurological and psychiatric disorders.

Mechanism of Action

N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methylpyrazol-1-yl)propanamide works by inhibiting GABA-AT, the enzyme responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methylpyrazol-1-yl)propanamide increases the concentration of GABA in the brain, leading to enhanced GABAergic neurotransmission. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability and maintaining the balance between excitation and inhibition in the brain.
Biochemical and physiological effects:
The biochemical and physiological effects of N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methylpyrazol-1-yl)propanamide are primarily related to its ability to enhance GABAergic neurotransmission in the brain. This can lead to a variety of effects, including increased inhibition of neuronal activity, reduced seizure activity, and potential therapeutic effects in various neurological and psychiatric disorders. However, the exact biochemical and physiological effects of N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methylpyrazol-1-yl)propanamide may vary depending on the specific disorder being treated and the dose and duration of treatment.

Advantages and Limitations for Lab Experiments

One advantage of N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methylpyrazol-1-yl)propanamide for lab experiments is its high potency and selectivity for GABA-AT inhibition. This allows for precise modulation of GABAergic neurotransmission without affecting other neurotransmitter systems. Additionally, N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methylpyrazol-1-yl)propanamide has been shown to have good pharmacokinetic properties, including good oral bioavailability and brain penetration, which make it suitable for in vivo studies.
One limitation of N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methylpyrazol-1-yl)propanamide for lab experiments is its potential for off-target effects. Although N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methylpyrazol-1-yl)propanamide is highly selective for GABA-AT inhibition, it is possible that it may interact with other enzymes or receptors in the brain, leading to unintended effects. Additionally, the long-term effects of N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methylpyrazol-1-yl)propanamide on GABAergic neurotransmission and brain function are not well understood and require further investigation.

Future Directions

There are several future directions for research on N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methylpyrazol-1-yl)propanamide. One area of interest is the potential therapeutic effects of N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methylpyrazol-1-yl)propanamide in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. Further preclinical and clinical studies are needed to determine the safety and efficacy of N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methylpyrazol-1-yl)propanamide in these disorders.
Another area of interest is the development of new GABA-AT inhibitors with improved pharmacokinetic and pharmacodynamic properties. N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methylpyrazol-1-yl)propanamide is a promising lead compound for the development of new GABA-AT inhibitors, and further optimization of its structure may lead to compounds with improved therapeutic potential.
Finally, there is a need for further research on the long-term effects of N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methylpyrazol-1-yl)propanamide on GABAergic neurotransmission and brain function. This will require the development of new tools and techniques for studying GABAergic neurotransmission in vivo, as well as the use of long-term animal models to assess the safety and efficacy of N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methylpyrazol-1-yl)propanamide over extended periods of time.

Synthesis Methods

N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methylpyrazol-1-yl)propanamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-chlorophenylacetic acid with 2-pyrrolidinone to form 1-(4-chlorophenyl)-2-pyrrolidinone, which is then reacted with 4-methyl-1H-pyrazole-3-carboxylic acid to form the final product, N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methylpyrazol-1-yl)propanamide.

Scientific Research Applications

N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methylpyrazol-1-yl)propanamide has been extensively studied for its potential therapeutic effects in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. In preclinical studies, N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methylpyrazol-1-yl)propanamide has been shown to increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. It has also been shown to reduce drug-seeking behavior in animal models of addiction and anxiety-like behavior in animal models of anxiety.

properties

IUPAC Name

N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methylpyrazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2/c1-12-10-19-21(11-12)8-7-16(23)20-15-6-9-22(17(15)24)14-4-2-13(18)3-5-14/h2-5,10-11,15H,6-9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFXFIMSPBIMFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CCC(=O)NC2CCN(C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methylpyrazol-1-yl)propanamide

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